molecular formula C19H27N3O4 B6077245 N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide

N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide

Cat. No. B6077245
M. Wt: 361.4 g/mol
InChI Key: KFPGTFPQTWXPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide involves the inhibition of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a range of effects, including increased motivation, improved cognitive function, and enhanced mood.
Biochemical and Physiological Effects
Studies have shown that N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide has a range of biochemical and physiological effects. These effects include increased dopamine levels in the brain, improved cognitive function, enhanced mood, and increased motivation. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an ideal candidate for the development of drugs for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide for lab experiments is its high selectivity for the dopamine transporter. This makes it an ideal candidate for use in studies that aim to investigate the role of the dopamine transporter in various neurological disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions that researchers can take with regards to N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide. One potential direction is the development of drugs that target the dopamine transporter for the treatment of various neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies can be conducted to investigate the potential side effects of this compound and its long-term effects on the brain and body.
Conclusion
N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide is a chemical compound that has significant potential for use in scientific research. Its unique properties, including its high selectivity for the dopamine transporter, make it an ideal candidate for the development of drugs for the treatment of various neurological disorders. While there are some limitations to working with this compound, its potential applications make it an exciting area of research for scientists in various fields.

Synthesis Methods

The synthesis of N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide involves a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-allyl-1-piperidinecarboxamide in the presence of triethylamine to form the N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide.

Scientific Research Applications

N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has the potential to act as a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This makes it an ideal candidate for the development of drugs for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

3-[[(3,5-dimethoxybenzoyl)amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-4-7-20-19(24)22-8-5-6-14(13-22)12-21-18(23)15-9-16(25-2)11-17(10-15)26-3/h4,9-11,14H,1,5-8,12-13H2,2-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGTFPQTWXPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(3,5-dimethoxybenzoyl)amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide

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